

In-Depth Technical Guide: 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-bromohept-1-yne**

Cat. No.: **B6192408**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-bromohept-1-yne**, a halogenated alkyne of interest in organic synthesis. Due to a notable scarcity of specific experimental data in publicly accessible literature, this document combines confirmed identifiers with general principles of synthesis, reactivity, and safety applicable to 1-bromoalk-1-ynes. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development, enabling a better understanding of its potential applications and handling requirements.

Chemical Identification and Properties

1-Bromohept-1-yne is a linear seven-carbon alkyne functionalized with a bromine atom at the terminal acetylenic carbon.

Table 1: Chemical Identifiers for **1-Bromohept-1-yne**

Identifier	Value	Reference
CAS Number	19821-84-2	[1]
Molecular Formula	C ₇ H ₁₁ Br	
IUPAC Name	1-bromohept-1-yne	

Table 2: Physicochemical Properties of **1-Bromohept-1-yne**


Property	Value	Notes
Molecular Weight	175.07 g/mol	Calculated
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	Expected to be soluble in organic solvents.
Appearance	Data not available	

Note: Specific experimental data for the physical properties of **1-bromohept-1-yne** are not readily available in the reviewed literature. Properties of similar compounds, such as isomers, are available but have been omitted to avoid confusion.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-bromohept-1-yne** is not widely published, a general and common method for the preparation of 1-bromoalk-1-yne is the reaction of a terminal alkyne with a suitable brominating agent in the presence of a base.

A plausible synthetic route starting from hept-1-yne is depicted below. This involves the deprotonation of the terminal alkyne followed by quenching with a source of electrophilic bromine.

[Click to download full resolution via product page](#)

Caption: General synthesis of **1-bromohept-1-yne** from hept-1-yne.

General Experimental Protocol for the Synthesis of 1-Bromoalk-1-yne:

- A solution of the terminal alkyne (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C).
- A strong base, such as n-butyllithium (n-BuLi) (1 equivalent), is added dropwise to the alkyne solution to form the corresponding lithium acetylide.
- A solution of a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS) (1 equivalent), in the same solvent is then added slowly to the reaction mixture.
- The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.
- The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
- The crude product is then purified, typically by column chromatography or distillation.

Chemical Reactivity and Potential Applications


1-Bromohept-1-yne, as a 1-bromoalk-1-yne, is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.

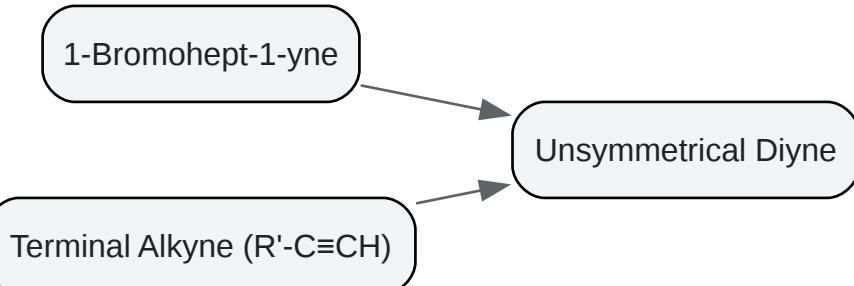
Sonogashira Coupling

1-Bromoalk-1-yne s are known to participate in Sonogashira coupling reactions with terminal alkynes, catalyzed by palladium and copper complexes. This reaction is a powerful tool for the synthesis of unsymmetrical diynes.

Reaction Conditions

Pd catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
Cu(I) co-catalyst (e.g., CuI)
Base (e.g., amine)

[Click to download full resolution via product page](#)


Caption: Sonogashira coupling of **1-bromohept-1-yne**.

Cadiot-Chodkiewicz Coupling

Another important reaction of 1-bromoalk-1-yne is the Cadiot-Chodkiewicz coupling, which also yields unsymmetrical diynes through the reaction with a terminal alkyne, typically catalyzed by a copper(I) salt in the presence of a base.

Reaction Conditions

Cu(I) salt (e.g., CuCl , CuBr)
Base (e.g., amine)

[Click to download full resolution via product page](#)

Caption: Cadiot-Chodkiewicz coupling of **1-bromohept-1-yne**.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **1-bromohept-1-yne** are not readily available in the reviewed literature. For related compounds, such as 1-bromoheptane, extensive spectroscopic data exists which may offer some limited comparative value for the alkyl chain signals.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **1-bromohept-1-yne** is not widely available, general safety precautions for handling bromoalkynes and related halogenated hydrocarbons should be strictly followed.

Table 3: General Safety and Handling Precautions

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
Inhalation	Avoid inhaling vapors. May cause respiratory tract irritation.
Skin Contact	Avoid contact with skin. May cause irritation or be harmful if absorbed through the skin.
Eye Contact	Avoid contact with eyes. May cause serious eye irritation.
Ingestion	Do not ingest. Harmful if swallowed.
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Disposal	Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromohept-1-yne is a chemical compound with potential as a building block in organic synthesis, particularly in the construction of complex molecules containing diyne moieties. The lack of detailed, publicly available experimental data on its physical properties and spectroscopic characterization presents a challenge. Researchers interested in utilizing this compound should proceed with caution, relying on the general principles of synthesis and reactivity of analogous 1-bromoalk-1-ynes and conducting thorough characterization and safety assessments. The synthetic and coupling methodologies outlined in this guide provide a solid foundation for the future exploration and application of **1-bromohept-1-yne** in chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Bromohept-1-yne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6192408#1-bromohept-1-yne-cas-number-and-properties\]](https://www.benchchem.com/product/b6192408#1-bromohept-1-yne-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com